molecular formula C18H23NO B330068 2-ETHYL-N~1~-(1-NAPHTHYL)HEXANAMIDE

2-ETHYL-N~1~-(1-NAPHTHYL)HEXANAMIDE

Cat. No.: B330068
M. Wt: 269.4 g/mol
InChI Key: URBBQRYCFKFMMI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 2-ethyl-N-(1-naphthyl)hexanamide carries the systematic IUPAC designation that reflects its complex molecular architecture. According to chemical database records, this compound is registered with the CAS Registry Number 445253-46-3 and possesses the molecular formula C18H23NO. The nomenclature follows established IUPAC conventions for amide derivatives, where the hexanamide backbone indicates a six-carbon carboxylic acid derivative with an amide functional group. The "2-ethyl" designation specifies the presence of an ethyl substituent at the second carbon position of the hexanoic acid chain, while "N-(1-naphthyl)" indicates that the nitrogen atom of the amide group is bonded to a naphthyl group at the 1-position.

The systematic naming convention for this compound aligns with current IUPAC recommendations for organic amides as outlined in the Blue Book nomenclature guidelines. The formation of amides from carboxylic acids follows established patterns where substitution on the nitrogen atom is designated with appropriate locants and substituent names. In this case, the naphthyl group represents a bicyclic aromatic system consisting of two fused benzene rings, with substitution occurring at the 1-position (also known as the α-position) of the naphthalene system.

The molecular weight calculation based on the molecular formula C18H23NO yields approximately 269.38 g/mol, considering standard atomic masses. This molecular composition suggests a relatively complex structure that combines both aliphatic and aromatic characteristics, potentially conferring unique physical and chemical properties to the compound.

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-ethyl-N-(1-naphthyl)hexanamide presents a complex three-dimensional arrangement that reflects the interplay between its aliphatic and aromatic components. The central amide bond exhibits planar geometry due to the partial double-bond character arising from resonance between the carbonyl carbon and nitrogen atom. This planarity extends to include the carbonyl carbon, nitrogen atom, and the carbon atoms directly attached to nitrogen, creating a rigid framework around the amide linkage.

The hexanoic acid backbone adopts an extended conformation that can exhibit conformational flexibility, particularly around the carbon-carbon single bonds. The presence of the ethyl substituent at the 2-position introduces additional steric considerations that may influence the preferred conformational states of the molecule. The branching at this position creates a tertiary carbon center that constrains the molecular geometry and may affect intermolecular interactions.

The naphthyl group attached to the nitrogen atom represents the most rigid portion of the molecule, maintaining its planar aromatic structure. The orientation of this aromatic system relative to the amide plane depends on the rotational freedom around the C-N bond, which may be somewhat restricted due to steric interactions with the ethyl substituent and the hexyl chain. Theoretical conformational analysis would likely reveal multiple energy minima corresponding to different rotational orientations of the naphthyl group.

Electronic Structure and Orbital Configuration

The electronic structure of 2-ethyl-N-(1-naphthyl)hexanamide reflects the diverse bonding environments present within the molecule. The amide functional group serves as the primary site of electronic delocalization, where the nitrogen lone pair participates in resonance with the carbonyl π-system. This delocalization results in partial double-bond character for the C-N bond and contributes to the planarity of the amide group.

The naphthalene ring system exhibits extensive π-electron delocalization across its ten carbon atoms, following Hückel's rule for aromatic systems. The electron density distribution within the naphthyl group shows characteristic patterns typical of polycyclic aromatic hydrocarbons, with alternating regions of higher and lower electron density. The substitution at the 1-position of the naphthalene ring may introduce electronic perturbations that affect the overall electron distribution.

The frontier molecular orbitals of this compound would likely be dominated by contributions from the aromatic π-systems, particularly the naphthalene ring. The highest occupied molecular orbital (HOMO) would be expected to have significant π-character localized on the naphthyl group, while the lowest unoccupied molecular orbital (LUMO) might involve π* orbitals of both the naphthalene ring and the amide carbonyl group. These orbital characteristics would influence the compound's spectroscopic properties and potential reactivity patterns.

Crystallographic Data and Solid-State Arrangement

While specific crystallographic data for 2-ethyl-N-(1-naphthyl)hexanamide are not available in the current literature search, theoretical predictions about its solid-state behavior can be made based on its molecular structure and comparison with related compounds. The presence of the amide functional group suggests the potential for intermolecular hydrogen bonding, which would be a dominant factor in determining crystal packing arrangements.

The naphthyl group would likely participate in π-π stacking interactions with neighboring molecules in the crystal lattice, a common feature observed in compounds containing polycyclic aromatic systems. These stacking interactions typically occur with interplanar distances of approximately 3.3-3.8 Å and contribute significantly to the stabilization of the crystal structure.

The aliphatic portions of the molecule, including the ethyl substituent and the remaining hexyl chain, would likely adopt extended conformations to minimize steric clashes in the crystal lattice. The overall molecular shape, combining the rigid planar aromatic system with the flexible aliphatic chains, suggests that the compound might crystallize in a layered arrangement where aromatic regions are segregated from aliphatic regions.

Density functional theory calculations could provide insights into the preferred crystal packing motifs, including the orientation of molecules relative to each other and the strength of intermolecular interactions. Such theoretical studies would be valuable for predicting physical properties such as melting point, solubility characteristics, and mechanical properties of the crystalline material.

Properties

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

2-ethyl-N-naphthalen-1-ylhexanamide

InChI

InChI=1S/C18H23NO/c1-3-5-9-14(4-2)18(20)19-17-13-8-11-15-10-6-7-12-16(15)17/h6-8,10-14H,3-5,9H2,1-2H3,(H,19,20)

InChI Key

URBBQRYCFKFMMI-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

The synthesis of 2-ETHYL-N~1~-(1-NAPHTHYL)HEXANAMIDE typically involves the reaction of 1-naphthylamine with an appropriate ethyl-hexanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-ETHYL-N~1~-(1-NAPHTHYL)HEXANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the naphthyl ring, using reagents like halogens or alkylating agents.

Scientific Research Applications

2-ETHYL-N~1~-(1-NAPHTHYL)HEXANAMIDE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-ETHYL-N~1~-(1-NAPHTHYL)HEXANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-ETHYL-N~1~-(1-NAPHTHYL)HEXANAMIDE can be compared with other similar compounds such as:

    N-(1-naphthyl)ethylenediamine: This compound has a similar naphthyl group but differs in its amine functionality and chain length.

    Naphthalene derivatives: Various naphthalene derivatives share structural similarities but differ in their functional groups and chain modifications.

The uniqueness of this compound lies in its specific combination of the naphthyl group with the ethyl-hexanamide chain, which imparts distinct chemical and biological properties.

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